1-Aminonaphthalene-2-carboxaldehyde
Overview
Description
1-Aminonaphthalene-2-carboxaldehyde is an organic compound with the molecular formula C11H9NO It is a derivative of naphthalene, characterized by the presence of an amino group at the first position and a formyl group at the second position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-2-carboxaldehyde can be synthesized through several methods. One common approach involves the reduction of 1-nitronaphthalene-2-carboxaldehyde using iron powder in the presence of hydrochloric acid. This reduction process converts the nitro group to an amino group, yielding this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions using similar methodologies as in laboratory synthesis. The process is optimized for higher yields and purity, often employing catalytic hydrogenation techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Aminonaphthalene-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can further modify the aldehyde group to primary alcohols.
Substitution: The amino group can participate in electrophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like acetic anhydride and sulfuric acid.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Primary alcohols.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1-Aminonaphthalene-2-carboxaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Employed in fluorescent labeling due to its ability to form Schiff bases with primary amines.
Medicine: Investigated for its potential to selectively target cancer cells and induce apoptosis.
Industry: Utilized in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-aminonaphthalene-2-carboxaldehyde involves its ability to form Schiff bases with primary amines. This reaction is acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of water . The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with specific molecular targets and pathways involved in cell death regulation.
Comparison with Similar Compounds
1-Naphthylamine: Similar structure but lacks the formyl group.
2-Aminonaphthalene: Amino group at a different position on the naphthalene ring.
Naphthalene-2-carboxaldehyde: Lacks the amino group.
Uniqueness: 1-Aminonaphthalene-2-carboxaldehyde is unique due to the presence of both an amino group and a formyl group on the naphthalene ring, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-aminonaphthalene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-7H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGWBDGBNINXJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451208 | |
Record name | 1-amino-2-naphthalenecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176853-41-1 | |
Record name | 1-amino-2-naphthalenecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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